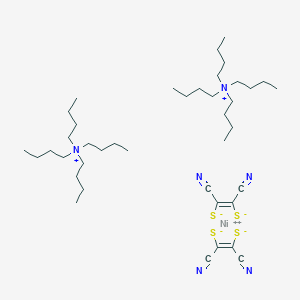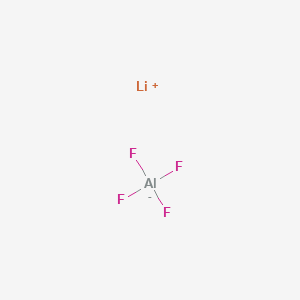
2,2,5,5-tetramethyl-1,3,2-dioxasilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-tetramethyl-1,3,2-dioxasilinane is a cyclic organosilicon compound with the molecular formula C₇H₁₆O₂Si. It is characterized by its unique structure, which includes a silicon atom integrated into a six-membered ring with two oxygen atoms and four methyl groups. This compound is known for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane can be synthesized through several methods. One common approach involves the reaction of neopentyl glycol with dichlorodimethylsilane in the presence of a base, such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,5,5-tetramethyl-1,3,2-dioxasilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the cleavage of the silicon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or base to proceed efficiently.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Cleaved silicon-oxygen bonds, leading to simpler silicon-containing compounds.
Substitution: New silicon-containing compounds with different functional groups.
Applications De Recherche Scientifique
2,2,5,5-tetramethyl-1,3,2-dioxasilinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the development of silicon-based biomaterials and as a model compound in studies of silicon’s role in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 2,2,5,5-tetramethyl-1,3-dioxa-2-silacyclohexane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. These bonds are crucial in various chemical reactions, allowing the compound to act as a versatile intermediate in the synthesis of more complex molecules. The silicon atom can also interact with other elements, facilitating the formation of new chemical bonds and structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxan
- 2,2-Dimethylpropane-1,3-diol cyclic dimethylsilyl ether
- 2,2,5,5-Tetramethyl-2-sila-1,3-dioxacyclohexane
Uniqueness
2,2,5,5-tetramethyl-1,3,2-dioxasilinane stands out due to its unique six-membered ring structure incorporating silicon and oxygen atoms. This structure imparts exceptional stability and reactivity, making it a valuable compound in various chemical processes. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, further enhances its versatility compared to similar compounds .
Propriétés
Numéro CAS |
14760-11-3 |
|---|---|
Formule moléculaire |
C7H16O2Si |
Poids moléculaire |
160.29 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-1,3,2-dioxasilinane |
InChI |
InChI=1S/C7H16O2Si/c1-7(2)5-8-10(3,4)9-6-7/h5-6H2,1-4H3 |
Clé InChI |
WVXPCWBDKBJFEY-UHFFFAOYSA-N |
SMILES |
CC1(CO[Si](OC1)(C)C)C |
SMILES canonique |
CC1(CO[Si](OC1)(C)C)C |
Key on ui other cas no. |
14760-11-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(Z)-But-2-en-2-yl] dimethyl phosphate](/img/structure/B81359.png)


![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)






![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
![Benzo[d]oxazole-5-carboxylic acid](/img/structure/B81381.png)

